molecular formula C20H25N5O B11691731 2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11691731
M. Wt: 351.4 g/mol
InChI Key: JJQVODSLZSVPHF-LPYMAVHISA-N
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Description

2-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazine moiety, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 4-(DIETHYLAMINO)BENZALDEHYDE with 2-HYDRAZINYL-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the hydrazine moiety, converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves interactions with various molecular targets, including enzymes and receptors. The diethylamino group and the hydrazine moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
  • 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H25N5O/c1-5-25(6-2)18-9-7-16(8-10-18)13-22-24-20-19(12-21)17(14-26-4)11-15(3)23-20/h7-11,13H,5-6,14H2,1-4H3,(H,23,24)/b22-13+

InChI Key

JJQVODSLZSVPHF-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=C2C#N)COC)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=C2C#N)COC)C

Origin of Product

United States

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